molecular formula C58H68Cl2F2N2O12S B10859032 Encaleret sulfate anhydrous CAS No. 787584-79-6

Encaleret sulfate anhydrous

Cat. No.: B10859032
CAS No.: 787584-79-6
M. Wt: 1126.1 g/mol
InChI Key: WSNVXWWLBYSQIM-DMHHVDOYSA-N
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Description

Encaleret sulfate anhydrous is a potent oral short-acting calcium-sensing receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating conditions such as autosomal dominant hypocalcemia type 1. This compound functions as a negative allosteric modulator of the calcium-sensing receptor, which plays a crucial role in regulating parathyroid hormone secretion and maintaining calcium homeostasis .

Preparation Methods

The synthesis of encaleret sulfate anhydrous involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Encaleret sulfate anhydrous undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Encaleret sulfate anhydrous has several scientific research applications, including:

    Chemistry: It is used as a research tool to study calcium-sensing receptor modulation and its effects on calcium homeostasis.

    Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including parathyroid hormone secretion and renal calcium reabsorption.

    Medicine: It is being studied as a potential treatment for conditions such as autosomal dominant hypocalcemia type 1, where it has shown promise in normalizing mineral levels and improving patient outcomes.

    Industry: It is used in the development of new therapeutic agents targeting calcium-sensing receptors

Mechanism of Action

Encaleret sulfate anhydrous exerts its effects by acting as a negative allosteric modulator of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that senses changes in extracellular calcium levels. By binding to the receptor, this compound decreases its sensitivity to calcium, leading to increased parathyroid hormone secretion and improved calcium homeostasis. The molecular targets and pathways involved include the calcium-sensing receptor and downstream signaling pathways that regulate parathyroid hormone secretion and renal calcium reabsorption .

Comparison with Similar Compounds

Encaleret sulfate anhydrous is unique in its potent and short-acting modulation of the calcium-sensing receptor. Similar compounds include other calcium-sensing receptor antagonists, such as:

    Cinacalcet: A calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to extracellular calcium, leading to decreased parathyroid hormone secretion.

    Etelcalcetide: A peptide-based calcimimetic that also increases the sensitivity of the calcium-sensing receptor to calcium.

Compared to these compounds, this compound offers a different mechanism of action by decreasing the receptor’s sensitivity to calcium, making it a valuable tool for studying and potentially treating conditions related to calcium homeostasis .

Properties

CAS No.

787584-79-6

Molecular Formula

C58H68Cl2F2N2O12S

Molecular Weight

1126.1 g/mol

IUPAC Name

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid

InChI

InChI=1S/2C29H33ClFNO4.H2O4S/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4)/t2*19-,22-;/m11./s1

InChI Key

WSNVXWWLBYSQIM-DMHHVDOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O

Origin of Product

United States

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